![molecular formula C20H13N2NaO4S B7908394 sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7908394.png)
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate” is known as (S)-3-hydroxybutanoyl-CoA. It is a significant intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and the synthesis of ketone bodies. This compound plays a crucial role in energy production and storage within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-hydroxybutanoyl-CoA typically involves enzymatic processes. One common method is the enzymatic reduction of acetoacetyl-CoA by the enzyme 3-hydroxybutyryl-CoA dehydrogenase. This reaction requires the presence of nicotinamide adenine dinucleotide (NADH) as a cofactor and occurs under physiological conditions.
Industrial Production Methods
Industrial production of (S)-3-hydroxybutanoyl-CoA is generally achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes to convert substrates like glucose or fatty acids into (S)-3-hydroxybutanoyl-CoA efficiently.
化学反应分析
Types of Reactions
(S)-3-hydroxybutanoyl-CoA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to acetoacetyl-CoA by the enzyme 3-hydroxybutyryl-CoA dehydrogenase.
Reduction: It can be reduced to butyryl-CoA by the enzyme butyryl-CoA dehydrogenase.
Condensation: It can participate in condensation reactions to form larger molecules like polyhydroxyalkanoates.
Common Reagents and Conditions
Oxidation: Requires the enzyme 3-hydroxybutyryl-CoA dehydrogenase and nicotinamide adenine dinucleotide (NAD+).
Reduction: Requires the enzyme butyryl-CoA dehydrogenase and nicotinamide adenine dinucleotide (NADH).
Condensation: Requires specific enzymes like polyhydroxyalkanoate synthase.
Major Products Formed
Oxidation: Acetoacetyl-CoA
Reduction: Butyryl-CoA
Condensation: Polyhydroxyalkanoates
科学研究应用
(S)-3-hydroxybutanoyl-CoA has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biopolymers and bio-based materials.
Biology: It plays a vital role in studying metabolic pathways and energy production in cells.
Medicine: It is investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
作用机制
The mechanism of action of (S)-3-hydroxybutanoyl-CoA involves its role as an intermediate in metabolic pathways. It is primarily involved in the beta-oxidation of fatty acids and the synthesis of ketone bodies. The compound interacts with various enzymes, including 3-hydroxybutyryl-CoA dehydrogenase and butyryl-CoA dehydrogenase, to facilitate these metabolic processes.
相似化合物的比较
Similar Compounds
- Acetoacetyl-CoA
- Butyryl-CoA
- Acetyl-CoA
Uniqueness
(S)-3-hydroxybutanoyl-CoA is unique due to its specific role in both the synthesis and degradation of fatty acids. Unlike acetoacetyl-CoA and acetyl-CoA, which are primarily involved in energy production, (S)-3-hydroxybutanoyl-CoA also plays a significant role in the synthesis of biopolymers, making it a versatile compound in both biological and industrial contexts.
属性
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQSRCLLIPAEE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
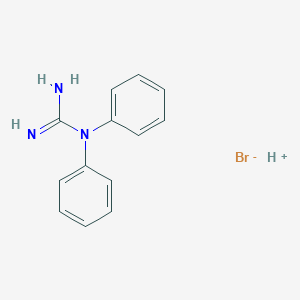
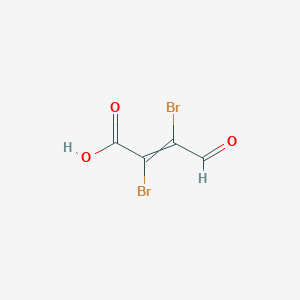
![(1R,3R,5S,8R,10S,11R,12R,13S,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride](/img/structure/B7908330.png)
![but-2-enedioic acid;[(1S,2R,3S,4S,6R,7S,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B7908333.png)
![2,3-dihydroxybutanedioic acid;(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B7908336.png)
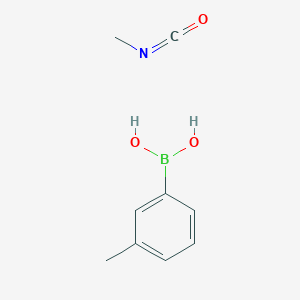
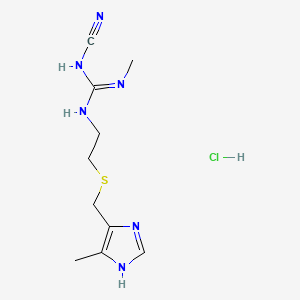

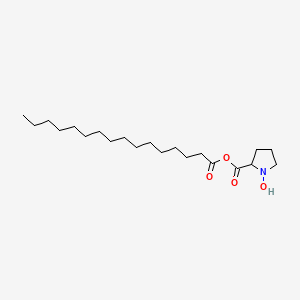
![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate](/img/structure/B7908363.png)
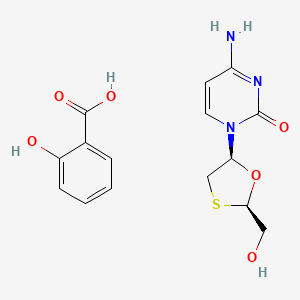
![[1-[4-(2-cyanophenyl)phenyl]-3-ethoxypropan-2-yl] 1H-benzimidazole-4-carboxylate](/img/structure/B7908372.png)
![rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B7908376.png)
![1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene](/img/structure/B7908382.png)
